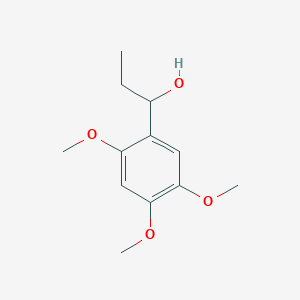
1-(2,4,5-Trimethoxyphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-Trimethoxyphenyl)-1-propanol is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,4,5-Trimethoxyphenyl)-1-propanol, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis of this compound typically involves a Grignard reaction. A validated protocol involves reacting 2-(2,4,5-trimethoxyphenyl)acetaldehyde with ethyl magnesium bromide (EtMgBr) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This method achieves a 93% yield . Key optimization parameters include:
- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent ensures complete conversion.
- Solvent purity : Anhydrous THF prevents hydrolysis of the Grignard reagent.
Post-synthesis, quenching with saturated NH₄Cl and extraction with diethyl ether are critical for isolating the product.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Answer: Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : Compare ¹H and ¹³C NMR data with literature values (e.g., δ ~4.8 ppm for the hydroxyl-bearing methine proton) .
- Infrared (IR) spectroscopy : Validate the presence of hydroxyl (O-H stretch ~3400 cm⁻¹) and aromatic C-O bonds (1250–1050 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak at m/z 224.25 (C₁₂H₁₆O₄) .
- Chromatography : Use thin-layer chromatography (TLC) or HPLC to assess purity. For crystalline samples, single-crystal X-ray diffraction with SHELXL or WinGX can resolve absolute configuration .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in the Grignard addition step during synthesis?
Answer: The Grignard addition to 2-(2,4,5-trimethoxyphenyl)acetaldehyde proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The stereoselectivity is influenced by:
- Steric effects : The bulky 2,4,5-trimethoxyphenyl group favors attack from the less hindered face, leading to a predominant diastereomer.
- Solvent coordination : THF stabilizes the Grignard reagent, modulating reactivity. Computational studies (e.g., DFT) can model transition states to predict stereochemical outcomes. Experimental validation via kinetic isotopic effects (KIEs) or chiral chromatography is recommended to resolve ambiguities .
Q. How do electronic and steric effects of the 2,4,5-trimethoxyphenyl group influence the compound’s reactivity in oxidation reactions?
Answer: The electron-donating methoxy groups increase electron density on the aromatic ring, potentially deactivating the benzylic alcohol toward oxidation. For example, oxidation with MnO₂ to form 1-(2,4,5-Trimethoxyphenyl)propan-1-one achieves only 46% yield due to steric hindrance around the hydroxyl group . Alternative oxidants like PCC (pyridinium chlorochromate) or Swern conditions may improve efficiency. Comparative studies using Hammett constants or frontier molecular orbital (FMO) analysis can quantify electronic effects .
Q. What strategies resolve data contradictions between computational predictions and experimental spectroscopic observations?
Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Solvent correction : Apply implicit solvation models (e.g., COSMO-RS) in DFT calculations to match experimental NMR shifts .
- Dynamic effects : Use molecular dynamics (MD) simulations to account for rotational barriers in NOESY/ROESY spectra.
- Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16). For crystallographic disagreements, refine structures with SHELXL’s TWIN/BASF commands to model disorder .
Q. How can researchers evaluate the biological activity of this compound while mitigating cytotoxicity?
Answer:
- Mutagenicity assays : Use Ames tests (e.g., TA100 strain) to assess genotoxicity. Related analogs (e.g., 1-(2,4,5-Trimethoxyphenyl)propan-1-one) show no mutagenic activity but exhibit cytotoxicity at high concentrations, suggesting dose-dependent effects .
- Structure-activity relationship (SAR) studies : Modify the propanol chain or methoxy substituents to enhance selectivity.
- In vitro models : Screen against cancer cell lines (e.g., MTT assays) with controls for membrane permeability and metabolic stability .
Propiedades
Número CAS |
834-93-5 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(2,4,5-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7,9,13H,5H2,1-4H3 |
Clave InChI |
NHBUFOXGCPTIOH-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1OC)OC)OC)O |
SMILES canónico |
CCC(C1=CC(=C(C=C1OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















